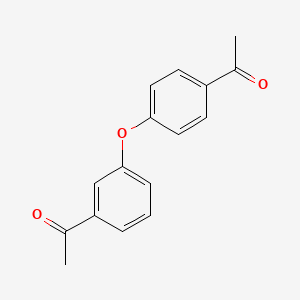

3,4'-Diacetyldiphenyl Oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

1-[4-(3-acetylphenoxy)phenyl]ethanone |

InChI |

InChI=1S/C16H14O3/c1-11(17)13-6-8-15(9-7-13)19-16-5-3-4-14(10-16)12(2)18/h3-10H,1-2H3 |

InChI Key |

AQDALYHAKAMTMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Diacetyldiphenyl Oxide Frameworks

Friedel-Crafts Acylation Strategies for 4,4'-Diacetyldiphenyl Oxide

The direct acylation of diphenyl ether is a primary route to obtaining 4,4'-diacetyldiphenyl oxide. The choice of acylating agent, catalyst, and reaction conditions plays a crucial role in the yield and isomeric purity of the product. The ether linkage in diphenyl ether is an activating group and directs incoming electrophiles to the ortho and para positions. Achieving high selectivity for the 4,4'-isomer requires careful control over the reaction parameters to minimize the formation of the 2,4'- and 2,2'-isomers.

Utilization of Acetyl Chloride and Lewis Acid Catalysis (e.g., AlCl3)

A well-established method for the synthesis of 4,4'-diacetyldiphenyl ether involves the Friedel-Crafts acylation of diphenyl ether with acetyl chloride using aluminum chloride (AlCl₃) as a Lewis acid catalyst. google.com In this reaction, the aluminum chloride activates the acetyl chloride, forming a highly electrophilic acylium ion, which then attacks the electron-rich aromatic rings of the diphenyl ether.

The reaction is typically carried out in a suitable solvent, such as ethylene (B1197577) dichloride, under a nitrogen atmosphere to prevent moisture from deactivating the catalyst. google.com The temperature is a critical parameter that must be controlled to influence the regioselectivity of the reaction. An illustrative procedure involves the slow addition of a solution of diphenyl ether in ethylene dichloride to a mixture of acetyl chloride and aluminum chloride in the same solvent, while maintaining the temperature at a specific set point, for instance, 50 °C. google.com The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). google.com

| Reagent/Solvent | Role | Exemplary Molar Ratio (relative to Diphenyl Ether) |

| Diphenyl Ether | Substrate | 1 |

| Acetyl Chloride | Acylating Agent | ~2.4 |

| Aluminum Chloride | Lewis Acid Catalyst | ~2.9 |

| Ethylene Dichloride | Solvent | Sufficient for dissolution |

This interactive table provides an example of the stoichiometry that can be employed in this synthetic approach.

Application of Acetic Anhydride (B1165640) with Transition Metal Salt Catalysis (e.g., Hafnium Trifluoromethanesulfonate)

An alternative and more modern approach to the synthesis of 4,4'-diacetyldiphenyl ether employs acetic anhydride as the acylating agent in the presence of a transition metal salt catalyst, such as hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)₄). google.com This method can offer advantages in terms of catalyst handling and recovery. The reaction is often carried out in a solvent system containing an alkali metal perhalogenate, like lithium perchlorate (B79767), which can enhance the catalytic activity. google.com

A typical procedure involves reacting diphenyl ether with an excess of acetic anhydride in a solvent such as nitromethane (B149229). google.com The hafnium trifluoromethanesulfonate catalyst and lithium perchlorate are added to this mixture, and the reaction is allowed to proceed at a controlled temperature, for example, 25°C, for a specific duration. google.com The 4,4'-diacetyldiphenyl ether can then be recovered from the reaction mixture, for instance, by distillation under reduced pressure. google.com

| Component | Function | Exemplary Molar Ratio (relative to Diphenyl Ether) |

| Diphenyl Ether | Substrate | 1 |

| Acetic Anhydride | Acylating Agent | ~3.8 |

| Hafnium Trifluoromethanesulfonate | Catalyst | ~0.1 |

| Lithium Perchlorate | Co-catalyst/Additive | ~11.4 |

| Nitromethane | Solvent | Sufficient for dissolution |

This interactive table illustrates a representative stoichiometry for this catalytic system.

Optimization of Reaction Conditions and Solvent Systems in Acylation Processes

The yield and regioselectivity of the diacylation of diphenyl ether are highly dependent on the reaction conditions and the solvent system employed. The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the stability of the reaction intermediates. Nitro compounds like nitromethane and nitrobenzene (B124822) are often preferred solvents for these types of acylations. google.com

Temperature control is paramount; higher temperatures can lead to a decrease in selectivity and the formation of undesired byproducts. For instance, in the hafnium trifluoromethanesulfonate catalyzed acylation, a reaction temperature in the range of 20 to 50°C is considered optimal, as temperatures exceeding 100°C can lead to a reduction in yield due to side reactions. google.com The molar ratio of the reactants is another key factor. An excess of the acylating agent is generally used to drive the reaction towards di-substitution. google.com The concentration of the catalyst is also a critical parameter that needs to be optimized to achieve a balance between reaction rate and cost-effectiveness.

Precursor Synthesis and Transformations to Diacetyldiphenyl Oxide Structures

In some synthetic strategies, particularly in polymer chemistry, it can be advantageous to use precursors of the diacetylated compound. These precursors can be transformed into the desired diacetyl structure at a later stage of the synthesis.

Preparation of Ethyl Ketals as Intermediates to 4,4'-Diacetyldiphenyl Oxide

The protection of the ketone functionality in 4,4'-diacetyldiphenyl oxide as an ethyl ketal can be a useful strategy in multi-step syntheses to prevent unwanted side reactions of the carbonyl group. The formation of a ketal involves the reaction of the ketone with an alcohol, typically in the presence of an acid catalyst.

For the preparation of the diethyl ketal of 4,4'-diacetyldiphenyl oxide, the diacetyl compound would be reacted with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. The reaction is typically carried out with the removal of water to drive the equilibrium towards the formation of the ketal. This can be achieved by azeotropic distillation. The resulting 4,4'-bis(1,1-diethoxyethyl)diphenyl ether can then be used in subsequent reactions where the ketone functionality needs to be masked. The ketal protecting group can be readily removed by hydrolysis under acidic conditions to regenerate the diacetyl compound when needed.

Challenges and Future Directions in Regioselective Acylation of Diphenyl Ether

Future research in this area is likely to focus on the development of more selective and efficient catalytic systems. This includes the design of catalysts that can better discriminate between the ortho and para positions of the diphenyl ether nucleus, potentially through shape-selective catalysis using zeolites or other microporous materials. Furthermore, there is a growing interest in developing greener synthetic methodologies that minimize the use of hazardous reagents and solvents, and that allow for easier catalyst recovery and reuse. The exploration of solvent-free reaction conditions and the use of solid acid catalysts are promising avenues for future research. The development of novel acylation reagents that can improve regioselectivity is also an area of active investigation. rsc.org

Chemical Reactivity and Derivatization of Diacetyldiphenyl Oxide

Oxidation Reactions of the Acetyl Functional Groups

The acetyl groups in 3,4'-diacetyldiphenyl oxide are susceptible to oxidation, allowing for their conversion into other valuable functional groups, such as carboxylic acids and hydroxyl groups.

Carboxylic Acid Formation via Haloform Reaction of Diacetyldiphenyl Oxide

The haloform reaction is a well-established method for converting methyl ketones into carboxylic acids. wikipedia.orgyoutube.com This reaction proceeds via the exhaustive halogenation of the methyl group in the presence of a base, followed by the cleavage of the resulting trihalomethyl ketone intermediate. nih.govlibretexts.org Given that this compound possesses two methyl ketone moieties, it can undergo a double haloform reaction to yield the corresponding dicarboxylic acid, 4-(4-carboxyphenoxy)benzoic acid.

The reaction mechanism involves three main stages:

Enolate Formation and Halogenation: A base, such as sodium hydroxide (B78521), abstracts an acidic α-proton from the methyl group to form an enolate. This enolate then acts as a nucleophile, attacking a halogen molecule (e.g., I₂, Br₂, or Cl₂). This process is repeated twice more until a trihalomethyl group (-CX₃) is formed. libretexts.org

Nucleophilic Acyl Substitution: The hydroxide ion then attacks the electrophilic carbonyl carbon. This leads to the reformation of the carbonyl double bond and the departure of the trihalomethyl anion (-CX₃) as a leaving group, which is stabilized by the electron-withdrawing halogen atoms. youtube.comnih.gov

Acid-Base Reaction: The trihalomethyl anion is a strong base and subsequently deprotonates the newly formed carboxylic acid. A final acidic workup is required to protonate the carboxylate salt and yield the final carboxylic acid product. youtube.com

Reaction Scheme: Haloform Reaction of this compound

| Reactant | Reagents | Product |

|---|

This reaction is a synthetically useful tool for accessing dicarboxylic acid derivatives of diphenyl oxide from the readily available diacetyl precursor. nih.gov

Hydroxylation of Diacetyldiphenyl Oxide to Dihydroxy Derivatives Using Peroxide Reagents

The conversion of ketones to esters or phenols can be achieved through oxidation reactions, such as the Baeyer-Villiger oxidation. While this typically forms esters from ketones, related peroxide-based reagents can be used to achieve hydroxylation, particularly on aromatic systems. The use of hydrogen peroxide (H₂O₂), often in the presence of a catalyst, can facilitate the hydroxylation of aromatic rings. princeton.edu

For this compound, hydroxylation could potentially occur on the aromatic rings, ortho or para to the existing activating groups (the ether oxygen being strongly activating and the acetyl groups being deactivating). Peroxidase-catalyzed systems, for example, are known to hydroxylate phenolic substrates through the generation of hydroxyl radicals. nih.gov While not a direct conversion of the acetyl group itself, these methods highlight a pathway for modifying the diphenyl oxide backbone.

Nucleophilic Additions and Condensation Reactions Involving the Carbonyl Centers

The carbonyl carbons of the acetyl groups in this compound are electrophilic and thus are prime targets for attack by nucleophiles. masterorganicchemistry.comyoutube.com This reactivity allows for the synthesis of a wide range of derivatives.

Synthesis of Oxime and Glyoxime Derivatives of Diacetyldiphenyl Oxide

Ketones readily react with hydroxylamine (B1172632) (NH₂OH) in a condensation reaction to form oximes. nih.gov This reaction involves the nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule. Given the presence of two carbonyl groups, this compound can react with two equivalents of hydroxylamine to form the corresponding dioxime, 3,4'-bis(1-hydroxyiminoethyl)diphenyl oxide.

The synthesis is typically carried out by reacting the diketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297), to liberate the free hydroxylamine. nih.gov

Reaction Data: Synthesis of the Dioxime Derivative

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate | 3,4'-bis(1-hydroxyiminoethyl)diphenyl oxide | Condensation |

The term "glyoxime" refers to the dioxime of a 1,2-dicarbonyl compound (a glyoxal). Since this compound is a diketone but not a 1,2-diketone, the product is correctly referred to as a dioxime rather than a glyoxime.

Investigation of Diverse Nucleophilic Addition Pathways

A wide variety of nucleophiles can add to the carbonyl centers of this compound. youtube.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon-based nucleophiles that add irreversibly to ketones to form tertiary alcohols after an aqueous workup. youtube.com The reaction of this compound with an excess of a Grignard reagent would yield a di-tertiary alcohol.

Hydride Nucleophiles: Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as a source of hydride ions (H⁻). These reagents reduce ketones to secondary alcohols. The treatment of this compound with these reagents would produce the corresponding di-secondary alcohol, 3,4'-bis(1-hydroxyethyl)diphenyl oxide.

Summary of Nucleophilic Addition Reactions

| Nucleophile Source | Nucleophile | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | CH₃⁻ | Di-alkoxide | Di-tertiary alcohol |

| Sodium Borohydride (NaBH₄) | H⁻ | Di-alkoxide | Di-secondary alcohol |

| Hydrogen Cyanide (HCN) / KCN | CN⁻ | Di-cyanohydrin alkoxide | Di-cyanohydrin |

These nucleophilic addition pathways provide versatile routes for elaborating the structure of this compound, converting the ketone functionalities into various alcohol derivatives that can serve as intermediates for further synthesis. youtube.comyoutube.com

Polymerization and Oligomerization Potential of this compound

Molecules containing two reactive functional groups, such as this compound, are known as bifunctional monomers and can serve as building blocks for polymers. The two acetyl groups provide handles for forming linkages between monomer units.

Several polymerization strategies could potentially involve this compound or its derivatives:

Polymerization via Aldol Condensation: Under basic or acidic conditions, the acetyl groups can undergo self-condensation reactions. While this can be complex, controlled aldol-type condensations can lead to the formation of conjugated polymer backbones.

Conversion to other Bifunctional Monomers: The diacetyl compound can be converted into other monomers. For example, reduction to the diol (as described in 3.2.2) would create a monomer suitable for polyester (B1180765) synthesis (via reaction with a dicarboxylic acid) or polyurethane synthesis (via reaction with a diisocyanate). Oxidation to the dicarboxylic acid (as described in 3.1.1) would also yield a monomer for polyester or polyamide formation.

Formation of Poly(arylene ether ketone)s: While typically synthesized through nucleophilic aromatic substitution, diketones can sometimes be incorporated into polymer structures. The rigid diphenyl oxide core combined with the points of extension from the acetyl groups could lead to polymers with high thermal stability.

The specific properties of the resulting polymers would depend heavily on the type of linking chemistry employed. The rigid and kinked structure of the diphenyl oxide unit would likely result in amorphous polymers with high glass transition temperatures.

Other Chemical Transformations and Functional Group Interconversions of the Diphenyl Oxide Core

The acetyl groups of this compound can be transformed into a variety of other functional groups, further expanding its synthetic utility. Two notable reactions for this purpose are the Willgerodt-Kindler reaction and the Baeyer-Villiger oxidation.

The Willgerodt-Kindler reaction allows for the conversion of an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to a carboxylic acid or an amide. wikipedia.orgmsu.eduorganic-chemistry.org This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. wikipedia.orgmsu.edu Applying this reaction to this compound could yield dicarboxylic acid or diamide (B1670390) derivatives, which are valuable monomers for the synthesis of polyesters and polyamides, respectively.

The Baeyer-Villiger oxidation is another powerful transformation that converts ketones to esters. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.gov The oxidation of this compound would result in the formation of the corresponding diacetate ester. These ester groups can then be hydrolyzed to phenolic hydroxyl groups, yielding 3,4'-dihydroxydiphenyl oxide. This diol could serve as a monomer for the synthesis of polyethers and polyesters.

Table 3: Summary of Functional Group Interconversions of this compound

| Reaction | Reagents | Resulting Functional Group | Potential Application |

| Willgerodt-Kindler | Sulfur, Morpholine | Thioamide -> Carboxylic Acid/Amide | Monomer for polyesters/polyamides |

| Baeyer-Villiger Oxidation | m-CPBA | Ester -> Phenolic Hydroxyl | Monomer for polyethers/polyesters |

These transformations highlight the versatility of this compound as a platform molecule for the synthesis of a wide range of monomers and chemical intermediates. The ability to modify its functional groups allows for the fine-tuning of its chemical and physical properties for specific applications in materials science and organic synthesis.

Spectroscopic Characterization and Structural Elucidation of Diacetyldiphenyl Oxide Derivatives

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a unique vibrational spectrum, or "molecular fingerprint," is generated. For 3,4'-Diacetyldiphenyl Oxide, the key functional groups are the two carbonyl (C=O) groups of the acetyl moieties, the ether (C-O-C) linkage, and the aromatic rings.

The FT-IR spectrum is expected to show strong, characteristic absorption bands for these groups. The carbonyl groups typically exhibit a strong stretching vibration in the range of 1650-1700 cm⁻¹. The presence of two such groups may lead to a broad or split peak in this region. The diaryl ether linkage is characterized by its asymmetric C-O-C stretching vibration, which is typically observed in the 1200-1270 cm⁻¹ region. Vibrations corresponding to the aromatic rings include C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ range.

A summary of the expected characteristic FT-IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | ~3030-3100 | Medium to Weak |

| Methyl C-H | Stretching | ~2850-2960 | Medium to Weak |

| Carbonyl (C=O) | Stretching | ~1680 | Strong |

| Aromatic C=C | In-ring Stretching | ~1475-1600 | Medium to Weak |

| Diaryl Ether (C-O-C) | Asymmetric Stretching | ~1240 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a detailed structural map can be constructed.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons of the two acetyl groups.

The protons on the two aromatic rings are in different chemical environments due to the asymmetrical substitution pattern. The protons on the phenyl ring bearing the acetyl group at the 4'-position will show a different set of signals compared to the protons on the phenyl ring with the acetyl group at the 3-position. These aromatic protons are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing acetyl groups. The methyl protons of the two acetyl groups are expected to appear as sharp singlets in the upfield region, likely around 2.5-2.7 ppm.

A table of predicted ¹H NMR chemical shifts for this compound is provided below.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | Multiplets | 8H |

| Methyl Protons (CH₃) | ~2.6 | Singlet | 6H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for a count of the different carbon environments. In this compound, there are 16 carbon atoms, but due to the asymmetry, all 16 may produce unique signals.

The carbonyl carbons of the acetyl groups are the most deshielded and will appear furthest downfield, typically in the range of 190-200 ppm. savemyexams.com The carbons of the aromatic rings will resonate between approximately 110 and 160 ppm. The carbons directly attached to the oxygen of the ether linkage and the acetyl groups will be more downfield within this range. The methyl carbons of the acetyl groups are the most shielded and will appear furthest upfield, generally between 20 and 30 ppm.

The predicted ¹³C NMR chemical shifts for this compound are summarized in the following table.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl Carbons (C=O) | ~197 |

| Aromatic Carbons (C-O, C-C=O) | ~120 - 160 |

| Aromatic Carbons (C-H) | ~115 - 135 |

| Methyl Carbons (CH₃) | ~26 |

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 254.28.

The fragmentation of the molecular ion is expected to occur at the weakest bonds. A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage). This would result in the loss of a methyl radical (•CH₃, mass 15) to form an acylium ion [M-15]⁺ at m/z 239, which is often a prominent peak. Another characteristic fragmentation would be the cleavage of the C-C bond of the acetyl group, leading to the formation of an acetyl cation (CH₃CO⁺) at m/z 43. Cleavage of the ether bond could also occur, leading to fragments corresponding to the substituted phenyl rings.

The expected major fragments in the mass spectrum of this compound are listed below.

| m/z | Fragment Ion | Possible Origin |

| 254 | [C₁₆H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 239 | [M - CH₃]⁺ | Loss of a methyl radical |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Elemental Analysis for Verification of Empirical Formula and Purity

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. udel.edu This analysis is crucial for verifying the empirical formula and assessing the purity of a synthesized compound. For this compound, with the molecular formula C₁₆H₁₄O₃, the theoretical elemental composition can be calculated. The results of an experimental elemental analysis should closely match these theoretical values, typically within a margin of ±0.4%, to confirm the identity and purity of the compound. scispace.com

The calculated elemental composition for this compound is as follows:

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 16 | 192.176 | 75.57% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.55% |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.88% |

| Total | 254.285 | 100.00% |

Theoretical and Computational Investigations of Diacetyldiphenyl Oxide

Computational Studies on Reaction Mechanisms and Transition States of Diacetyldiphenyl Oxide Transformations

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. masterorganicchemistry.comlibretexts.orgyoutube.comdetchem.comutexas.edu For 3,4'-Diacetyldiphenyl Oxide, computational studies could explore various transformations, such as reactions involving the acetyl groups (e.g., reduction, oxidation, condensation) or electrophilic substitution on the aromatic rings.

By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are commonly used to find and verify transition states connecting reactants and products.

Despite the utility of these methods, no specific computational studies on the reaction mechanisms or transition states of transformations involving this compound have been found in the surveyed literature.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of compounds. researchgate.netnih.govmpg.demdpi.comcore.ac.uk

For this compound, time-dependent density functional theory (TD-DFT) could be employed to predict the electronic absorption spectrum (UV-Vis), providing information about the wavelengths of maximum absorption and the corresponding electronic transitions. Calculations of vibrational frequencies using DFT can generate theoretical infrared (IR) and Raman spectra. These calculated spectra, when compared with experimental data, can help in assigning the observed vibrational modes to specific molecular motions.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are a valuable tool for structural elucidation.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Computational Method | Predicted Parameter | Value |

| UV-Vis Spectroscopy | TD-DFT | λmax (in nm) | Data not available |

| IR Spectroscopy | DFT | Carbonyl stretch (cm⁻¹) | Data not available |

| ¹³C NMR Spectroscopy | GIAO | Carbonyl carbon (ppm) | Data not available |

| ¹H NMR Spectroscopy | GIAO | Aromatic protons (ppm) | Data not available |

Note: This table is for illustrative purposes only. No specific predicted spectroscopic data for this compound has been published.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including intermolecular interactions in condensed phases. nih.govrsc.orgtuwien.ac.atnih.gov An MD simulation calculates the trajectory of each atom in a system over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to study its behavior in different solvents, providing insights into solvation processes and the nature of solute-solvent interactions. In the solid state, MD simulations could be used to investigate crystal packing and intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds involving the acetyl groups. Understanding these interactions is crucial for predicting physical properties like melting point and solubility.

To date, no molecular dynamics simulation studies specifically focused on this compound have been reported in the scientific literature.

Advanced Applications of Diacetyldiphenyl Oxide in Materials Science and Organic Synthesis

Strategic Role as a Versatile Building Block in Complex Organic Synthesis

3,4'-Diacetyldiphenyl Oxide serves as a highly adaptable building block in the field of organic synthesis. ugent.be The presence of two reactive acetyl groups, attached to a stable diphenyl ether framework, allows for a multitude of chemical transformations. These reactions enable the construction of more intricate molecular architectures. smolecule.com The versatility of this compound stems from its ability to undergo various reactions:

Oxidation: The acetyl groups can be oxidized to form carboxylic acid functionalities, transforming the molecule into a dicarboxylic acid derivative. This derivative is a key monomer for step-growth polymerization.

Reduction: The ketone groups are susceptible to reduction to form secondary alcohols using reducing agents. smolecule.com This opens pathways to new classes of diol monomers or other functional intermediates.

Condensation Reactions: The carbonyl carbons are electrophilic and can react with a variety of nucleophiles. Condensation with amines, hydrazines, or hydroxylamines can yield Schiff bases, hydrazones, and oximes, respectively. These products are not only stable compounds in their own right but also serve as important precursors for ligands in coordination chemistry. core.ac.ukajgreenchem.com

Electrophilic Substitution: The aromatic rings of the diphenyl ether backbone can undergo further functionalization through electrophilic substitution reactions, allowing for the introduction of additional substituents to tailor the molecule's properties. smolecule.com

This wide range of possible transformations underscores the role of this compound as a modular platform for generating diverse and complex organic structures. ugent.benih.gov

Precursor for High-Performance Polymeric Materials

The unique structure of this compound makes it an excellent starting material for the synthesis of advanced polymers. By chemically modifying its acetyl groups, it can be converted into various monomers suitable for producing high-performance materials such as polyesters, polyamides, and polyimides.

The conversion of this compound into its dicarboxylic acid analogue, 3,4'-dicarboxydiphenyl oxide, provides a crucial monomer for producing polyesters and polyamides. This transformation is typically achieved through an oxidation reaction of the acetyl groups.

Polyesters: The resulting dicarboxylic acid can undergo polycondensation with various diols (e.g., ethane-1,2-diol) to form polyesters. libretexts.org This process, often requiring a catalyst and elevated temperatures, creates ester linkages to form the polymer backbone. libretexts.org The incorporation of the bent, asymmetric diphenyl ether unit from the 3,4'-isomer into the polymer chain is expected to influence the material's morphology and properties, potentially disrupting chain packing and enhancing solubility. Enzymatic polymerization methods also offer a sustainable route for polyester (B1180765) synthesis. nih.govwhiterose.ac.ukrsc.org

Polyamides: Similarly, the dicarboxy-functionalized monomer can be reacted with a wide range of aromatic or aliphatic diamines to synthesize semiaromatic polyamides. nih.govmdpi.com These reactions typically proceed via low or high-temperature solution methods to form amide bonds. mdpi.com The properties of the resulting polyamides can be tailored by selecting different diamine co-monomers. researchgate.net

The general schemes for these polymerizations are presented below:

| Polymer Type | Monomer 1 (from this compound) | Monomer 2 (Example) | Resulting Polymer |

| Polyester | 3,4'-Dicarboxydiphenyl Oxide | Ethane-1,2-diol | Poly(ethylene 3,4'-oxydiphenylate) |

| Polyamide | 3,4'-Dicarboxydiphenyl Oxide | 4,4'-Oxydianiline (ODA) | Aromatic Polyamide |

The versatility of this compound extends to the synthesis of other advanced materials like polyimides and oligophenylenes, which are prized for their exceptional thermal and chemical resistance.

Polyimides: To be used in polyimide synthesis, this compound must first be converted into a diamine derivative, 3,4'-diaminodiphenyl oxide. This can be achieved by converting the acetyl groups into oximes, followed by reduction. The resulting diamine can then be reacted with a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride or 6FDA) in a two-step process. mdpi.comscielo.br First, a poly(amic acid) precursor is formed, which is then chemically or thermally treated to induce cyclization (imidization), yielding the final polyimide. researchgate.netnih.gov The use of a diamine with a flexible ether linkage can lead to polyimides with improved processability. ukm.my

Oligophenylenes: Derivatives of this compound can serve as building blocks for oligophenylenes. Through modern cross-coupling reactions, the aromatic rings can be linked to other aryl units. Furthermore, advanced synthetic strategies, such as intramolecular aryl-aryl coupling, could potentially be used to transform oligophenylene precursors derived from this compound into complex nanographene structures. nih.gov This "zipping" process represents a cutting-edge application for tailored oligophenylene chains. nih.gov

The inclusion of the this compound moiety into a polymer backbone has a significant impact on the final material's properties, particularly its processability and thermal stability.

Thermal Stability: The aromatic nature of the diphenyl ether unit contributes to high thermal stability. specialchem.comspecialchem.com Polymers incorporating this structure, such as polyamides and polyimides, generally exhibit high glass transition temperatures (Tg) and excellent thermal and thermo-oxidative stability, with decomposition often occurring only at very high temperatures. mdpi.commdpi.comiaea.org The balance between the flexibility imparted by the ether linkage and the rigidity of the aromatic rings allows for the creation of materials that are both highly stable and processable.

| Property | Contributing Structural Feature | Effect |

| Processability | Diphenyl Ether Linkage | Increases chain flexibility, improves solubility, lowers melt viscosity. |

| Thermal Stability | Aromatic Rings | Provides high decomposition temperature and good oxidative resistance. |

| Balanced Properties | Combination of Ether and Aryl units | Creates polymers that are both thermally stable and easier to process into films or fibers. |

Exploration as Ligand Precursors in Coordination Chemistry (based on related diacetyl derivatives)

Based on the well-established chemistry of related diacetyl compounds like 2,3-butanedione (B143835) (diacetyl) and benzil, this compound is an excellent precursor for synthesizing multidentate ligands. core.ac.ukajgreenchem.com A ligand is a molecule that binds to a central metal atom to form a coordination complex. wikipedia.org The reactivity of the two carbonyl groups allows for their conversion into donor groups capable of chelating to metal ions.

The most common approach is the condensation reaction of the diacetyl groups with molecules containing primary amine or hydrazine (B178648) functionalities. core.ac.uk This leads to the formation of Schiff base or hydrazone ligands, respectively. nih.gov For example, reacting this compound with two equivalents of a substituted hydrazine can produce a tetradentate dihydrazone ligand. dcu.ie The resulting ligand possesses multiple donor atoms (typically nitrogen and potentially oxygen from the ether linkage) that can coordinate to a single metal center or bridge multiple metal ions, forming binuclear or polynuclear complexes. core.ac.ukwikipedia.org

The diphenyl ether backbone acts as a scaffold, holding the chelating arms in a specific spatial arrangement. This pre-organization can influence the coordination geometry and stability of the resulting metal complexes. Such complexes are of interest for their potential applications in catalysis, materials science, and as models for biological systems. researchgate.netunm.edumdpi.com

Investigation of Diacetyldiphenyl Oxide Derivatives in Materials Exhibiting Specific Optical Properties

Derivatives of this compound are promising candidates for materials with tailored optical properties. The extended π-system of the diphenyl ether core, when coupled with other conjugated groups, can give rise to interesting photophysical behaviors such as fluorescence. mdpi.com

By chemically modifying the acetyl groups or the aromatic rings, it is possible to create new molecules and polymers for applications in optoelectronics. For example, incorporating derivatives of this compound into polymer chains, such as in polyesters or polyimides, could lead to materials with high optical transparency. The introduction of bulky or fluorine-containing groups derived from the precursor can disrupt charge-transfer complex formation, which is often responsible for color in polymers like polyimides, resulting in more colorless films suitable for flexible display applications. scielo.brukm.my

Furthermore, the creation of complex heterocyclic derivatives from this building block could yield materials with tunable electronic structures and energy gaps, making them relevant for organic light-emitting diodes (OLEDs) or other electronic devices. rsc.org The study of how chemical structure influences the complex dielectric function is crucial for developing materials with specific optical responses, such as those that can be switched by external stimuli. mdpi.comdiva-portal.orgscispace.com

Future Research Directions and Unexplored Avenues for Diacetyldiphenyl Oxide Research

Exploration of Asymmetric Synthesis and Chiral Derivatization from Diacetyldiphenyl Oxide

The development of asymmetric synthetic routes to chiral derivatives of 3,4'-diacetyldiphenyl oxide presents a significant opportunity for innovation. Currently, methods to produce enantiomerically pure forms of this compound or its derivatives are not well-established. Future research could focus on the use of chiral catalysts or auxiliaries to control the stereochemistry of reactions involving the acetyl groups. For instance, asymmetric reduction of the ketone functionalities could lead to chiral diols, which are valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.

Furthermore, the exploration of chiral derivatization could open doors to new applications in materials science and stereoselective catalysis. The introduction of chiral centers would impart optical activity to the molecule, a property essential for applications in nonlinear optics and chiroptical sensors.

Investigation of Catalytic Applications and Organocatalysis with Diacetyldiphenyl Oxide Derivatives

The structural backbone of this compound offers a versatile scaffold for the design of novel catalysts. Modification of the acetyl groups or the aromatic rings could yield derivatives capable of acting as ligands for transition metal catalysts or as organocatalysts themselves.

Future investigations could explore the synthesis of bis(β-diketone) ligands from this compound, which are known to form stable complexes with a variety of metals. These complexes could then be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. In the realm of organocatalysis, derivatives bearing functionalities like prolinamides or thioureas could be synthesized and evaluated for their efficacy in promoting asymmetric reactions.

Green Chemistry Approaches in the Synthesis and Functionalization of Diacetyldiphenyl Oxide

Adhering to the principles of green chemistry will be paramount in the future development of synthetic methodologies for this compound and its derivatives. Traditional Friedel-Crafts acylation often employs stoichiometric amounts of corrosive and environmentally hazardous Lewis acids. A key research direction would be the development of catalytic, solvent-free, or aqueous synthetic routes.

The use of solid acid catalysts, such as zeolites or supported heteropoly acids, could provide a reusable and more environmentally benign alternative to conventional Lewis acids. Microwave-assisted and ultrasound-promoted syntheses could also be investigated to reduce reaction times and energy consumption. Furthermore, exploring the functionalization of this compound using green reagents and methodologies will be crucial for its sustainable application.

Advanced Characterization Techniques for Solid-State Structure and Polymorphism

A comprehensive understanding of the solid-state structure of this compound is essential for predicting and controlling its physical properties. Advanced characterization techniques, such as single-crystal X-ray diffraction, could provide detailed insights into its molecular conformation, crystal packing, and intermolecular interactions.

A systematic study of polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical and unexplored avenue. Different polymorphs can exhibit distinct properties, including solubility, melting point, and bioavailability, which are of paramount importance in the pharmaceutical and materials industries. Future research should aim to identify and characterize different polymorphic forms of this compound and to understand the conditions that favor their formation.

| Potential Polymorph Screening Conditions |

| Solvent for Crystallization |

| Temperature of Crystallization |

| Rate of Cooling/Evaporation |

| Use of Additives |

In-depth Structure-Reactivity Relationship Studies for Novel Functional Materials

Establishing a clear structure-reactivity relationship is fundamental to the rational design of novel functional materials derived from this compound. By systematically modifying the molecular structure and evaluating the resulting changes in properties, researchers can gain a deeper understanding of how specific structural motifs influence function.

For instance, the introduction of electron-donating or electron-withdrawing groups onto the aromatic rings could modulate the electronic properties of the molecule, making it a candidate for applications in organic electronics. The conversion of the acetyl groups into other functional moieties, such as polymers or liquid crystals, could lead to the development of new materials with tailored thermal, mechanical, and optical properties. A potential area of interest is its mentioned, yet un-cited, use in the treatment of the hepatitis C virus, which warrants significant further investigation.

| Structural Modification | Potential Application |

| Introduction of electron-donating/withdrawing groups | Organic electronics |

| Polymerization of acetyl-derived functionalities | High-performance polymers |

| Introduction of mesogenic groups | Liquid crystals |

| Derivatization for biological activity | Pharmaceuticals |

Q & A

Basic Research Questions

Q. What are the standard characterization techniques for confirming the structure of 3,4'-Diacetyldiphenyl Oxide in synthetic chemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For acetylated aromatic systems, NMR can resolve proton environments (e.g., acetyl groups at ~2.5 ppm and aromatic protons at ~6.5–8.0 ppm). NMR identifies carbonyl carbons (~200 ppm) and aromatic carbons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FT-IR) confirms acetyl C=O stretches (~1700 cm). Cross-referencing with synthetic intermediates (e.g., diphenyl oxide precursors) ensures accuracy. For example, NMR coupling constants (e.g., J = 2.6–2.7 Hz in diacetylated analogs) help distinguish regioisomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant practices:

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers, away from oxidizers (e.g., peroxides) and acids, at ≤25°C.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity Mitigation : Pre-screen for skin sensitization using in vitro assays (e.g., KeratinoSens™) due to structural analogs’ cumulative toxicity risks .

Q. What are the primary research applications of this compound in pharmacological studies?

- Methodological Answer : As a synthetic intermediate, it is used to develop:

- Antioxidant Probes : Acetyl groups modulate electron-donating capacity, mimicking caffeic acid derivatives in radical scavenging assays (e.g., DPPH) .

- Polymer-Bound Drug Carriers : Its aromatic backbone supports covalent conjugation with bioactive molecules (e.g., via Suzuki-Miyaura cross-coupling).

- Enzyme Inhibition Studies : Acetylation patterns influence binding to cytochrome P450 isoforms, assessed via fluorescence quenching or molecular docking .

Advanced Research Questions

Q. How can researchers optimize the Friedel-Crafts acetylation reaction to improve yields of this compound?

- Methodological Answer :

- Catalyst Screening : Compare Lewis acids (e.g., AlCl, FeCl) under anhydrous conditions. AlCl typically achieves >80% regioselectivity for para-acetylation.

- Solvent Effects : Dichloromethane (DCM) minimizes side reactions vs. nitrobenzene (higher polarity but toxicity risks).

- Kinetic Control : Lower temperatures (0–5°C) favor mono-acetylation; higher temps (40°C) promote diacetylation. Monitor via TLC (R ~0.5 in hexane:ethyl acetate 3:1).

- Workflow : Quench with ice-cold HCl, extract with DCM, and purify via column chromatography (silica gel, gradient elution) .

Q. How to resolve contradictions in thermal stability data across studies of this compound?

- Methodological Answer :

- Analytical Harmonization : Use Differential Scanning Calorimetry (DSC) at controlled heating rates (e.g., 10°C/min) to measure melting points (reported range: 120–125°C).

- Degradation Pathways : Thermogravimetric Analysis (TGA) under nitrogen identifies decomposition onset (~200°C), correlating with acetyl group loss (mass loss ~20%).

- Variable Control : Document humidity levels (hygroscopicity may lower observed stability) and crystallinity (amorphous vs. crystalline phases via XRD) .

Q. How to address discrepancies in NMR spectra between synthetic batches of this compound?

- Methodological Answer :

- Impurity Profiling : Use - COSY to detect diacetyl regioisomers (e.g., 2,4'- vs. 3,4'-substitution).

- Solvent Artifacts : Deuterated chloroform (CDCl) may cause shifts; compare with DMSO-d.

- Quantitative NMR (qNMR) : Spiking with a pure reference standard resolves integration errors (e.g., acetyl vs. aromatic proton ratios) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) to predict redox behavior.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) using OPLS-AA force fields.

- Docking Studies : AutoDock Vina evaluates binding affinity to aromatic hydrocarbon receptors (AhR), guided by acetyl group orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.